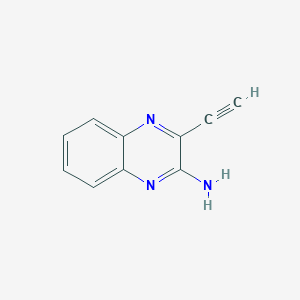

3-Ethynylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-ethynylquinoxalin-2-amine |

InChI |

InChI=1S/C10H7N3/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h1,3-6H,(H2,11,13) |

InChI Key |

IFVFEJLWLXNXPT-UHFFFAOYSA-N |

SMILES |

C#CC1=NC2=CC=CC=C2N=C1N |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Ethynylquinoxalin 2 Amine

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group capable of participating in a wide array of chemical transformations, including cycloadditions, hydrofunctionalizations, and cross-coupling reactions. These reactions provide powerful tools for molecular elaboration, allowing for the construction of complex architectures from the 3-ethynylquinoxalin-2-amine core.

[2+3] Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry)

The terminal ethynyl group is an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." uchicago.edulibretexts.orgyoutube.comnih.gov This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is highly efficient, tolerant of a wide range of functional groups, and proceeds under mild conditions, making it a favored method for creating complex molecular linkages.

In the context of this compound, the CuAAC reaction would link the quinoxaline (B1680401) moiety to another molecule via a triazole bridge, yielding a 3-(1-substituted-1H- uchicago.eduorganic-chemistry.orgscirp.orgtriazol-4-yl)quinoxalin-2-amine derivative. This strategy is valuable for synthesizing potential bioactive compounds, functional materials, and chemical probes. An analogous reaction has been reported involving the cyclization of a 2-azido-3-cyano quinoxaline to form a triazolo[3,4-b]quinoxaline derivative, demonstrating the compatibility of the quinoxaline scaffold with triazole formation chemistry. researchgate.net

| Azide Reactant | Catalyst/Conditions | Predicted Product | Potential Yield |

|---|---|---|---|

| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)quinoxalin-2-amine | High |

| Azidoacetic acid ethyl ester | CuI, DIPEA, THF | Ethyl 2-(4-(2-aminoquinoxalin-3-yl)-1H-1,2,3-triazol-1-yl)acetate | High |

| 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Sodium Ascorbate, DMSO | 3-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)quinoxalin-2-amine | Good to High |

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The ethynyl group can undergo various hydrofunctionalization reactions, where an H-X bond is added across the carbon-carbon triple bond.

Hydration: The addition of water to the terminal alkyne, typically catalyzed by acid and mercury(II) salts (Markovnikov addition), would yield an enol intermediate that tautomerizes to the corresponding methyl ketone. This would transform this compound into 3-acetylquinoxalin-2-amine. Alternatively, hydroboration-oxidation provides the anti-Markovnikov aldehyde product.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond follows Markovnikov's rule, leading to the formation of a 3-(2-halovinyl)quinoxalin-2-amine. If a second equivalent of HX is added, a geminal dihalide, 3-(2,2-dihaloethyl)quinoxalin-2-amine, is formed.

Further Cross-Coupling Reactions and Oligomerization

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and the terminal alkyne of this compound is an ideal handle for such transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgjk-sci.com Reacting this compound with various aryl halides would produce 3-(arylethynyl)quinoxalin-2-amine derivatives, significantly extending the conjugation of the system. This method has been successfully applied to the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines, a structurally similar system. scirp.orgsemanticscholar.org

Heck Coupling: While less common for terminal alkynes, under certain conditions, the alkyne can couple with aryl or vinyl halides to form substituted alkenes.

Oligomerization/Polymerization: Under oxidative conditions, often using copper salts (Glaser coupling), terminal alkynes can undergo homocoupling to form symmetric 1,3-diynes. This could lead to the dimerization of this compound to form 1,4-bis(2-aminoquinoxalin-3-yl)buta-1,3-diyne or potentially longer oligomers.

| Coupling Partner | Reaction Type | Catalyst/Conditions | Predicted Product | Reference for Analogy |

|---|---|---|---|---|

| Iodobenzene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 3-(Phenylethynyl)quinoxalin-2-amine | scirp.org |

| 4-Bromotoluene | Sonogashira | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, 100°C | 3-((4-Methylphenyl)ethynyl)quinoxalin-2-amine | scirp.orgsemanticscholar.org |

| Self-coupling | Glaser | Cu(OAc)₂, Pyridine | 1,4-Bis(2-aminoquinoxalin-3-yl)buta-1,3-diyne | Generic |

Reactions of the Amine Group

The primary amino group at the C2 position is nucleophilic and can undergo a variety of common transformations such as alkylation, acylation, and sulfonylation. These reactions allow for the modification of the electronic and steric properties of the quinoxaline system.

N-Alkylation and Quaternization of the Amino Functionality

The reaction of the 2-amino group with alkylating agents, such as alkyl halides, can lead to the formation of secondary and tertiary amines. However, these reactions are often difficult to control and can result in over-alkylation, producing a mixture of mono- and di-alkylated products, as well as the corresponding quaternary ammonium salt. The synthesis of 3-benzyl-2-substituted quinoxalines has been achieved via nucleophilic substitution of 2-chloroquinoxaline (B48734) analogs with amines, showcasing the accessibility of the C2 position to amination. nih.gov Direct alkylation of the 2-amino group would follow similar principles. The use of reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, can offer a more controlled route to mono-alkylation.

Acylation and Sulfonylation Reactions

Acylation: The 2-amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives (N-(3-ethynylquinoxalin-2-yl)amides). nih.gov This reaction is typically high-yielding and chemoselective, avoiding reactions at the alkyne. The acylation of amino groups is a robust and widely used transformation in organic synthesis. google.comresearchgate.net A review on 2-amino-3-cyanoquinoxaline 1,4-dioxides shows an example where the 2-amino group is acylated with acetic anhydride. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine yields the corresponding sulfonamides (N-(3-ethynylquinoxalin-2-yl)sulfonamides). Quinoxaline-containing sulfonamides are a known class of bioactive compounds, and their synthesis often involves the reaction between an aminoquinoxaline and a sulfonyl chloride. mdpi.com While many examples involve sulfonation of the quinoxaline ring itself, N-sulfonylation of the amino group is a standard and predictable transformation. mdpi.comnih.gov

| Reagent | Reaction Type | Conditions | Predicted Product | Reference for Analogy |

|---|---|---|---|---|

| Acetyl chloride | Acylation | Pyridine or Et₃N, CH₂Cl₂ | N-(3-Ethynylquinoxalin-2-yl)acetamide | researchgate.net |

| Benzoyl chloride | Acylation | Pyridine, 0°C to rt | N-(3-Ethynylquinoxalin-2-yl)benzamide | nih.gov |

| p-Toluenesulfonyl chloride | Sulfonylation | Pyridine, rt | N-(3-Ethynylquinoxalin-2-yl)-4-methylbenzenesulfonamide | mdpi.com |

| Methanesulfonyl chloride | Sulfonylation | Et₃N, CH₂Cl₂, 0°C | N-(3-Ethynylquinoxalin-2-yl)methanesulfonamide | mdpi.com |

Condensation Reactions with Carbonyl Compounds

The presence of a primary amino group at the C2 position of the quinoxaline ring makes this compound a suitable nucleophile for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically acid-catalyzed, proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of this unstable intermediate leads to the formation of a C=N double bond, yielding an imine, commonly referred to as a Schiff base. wikipedia.org

While specific studies detailing the condensation reactions of this compound are not extensively documented, its reactivity is predicted to be analogous to that of other primary aromatic amines. A variety of aldehydes and ketones can be employed, leading to a diverse range of N-(3-ethynylquinoxalin-2-yl)imines.

Table 1: Predicted Products from Condensation of this compound with Carbonyl Compounds

| Carbonyl Reactant | Predicted Imine Product |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-ethynylquinoxalin-2-amine |

| Acetone | N-(propan-2-ylidene)-3-ethynylquinoxalin-2-amine |

Reactivity of the Quinoxaline Heterocyclic System

The quinoxaline core is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic nature significantly influences its susceptibility to various substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the quinoxaline ring system is generally deactivated towards electrophilic attack because the nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. This deactivation is particularly pronounced in the pyrazine ring. Consequently, electrophilic substitution, if it occurs, is expected to take place on the benzene (B151609) ring portion of the molecule. wikipedia.org

The regioselectivity of the substitution is governed by the existing substituents. wikipedia.org In this compound, the benzene ring is influenced by two groups:

2-Amino Group: This is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org

Fused Pyrazine Ring: This acts as an electron-withdrawing group, deactivating the benzene ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂+ | 3-Ethynyl-6-nitroquinoxalin-2-amine |

| Bromination | Br+ | 6-Bromo-3-ethynylquinoxalin-2-amine |

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the quinoxaline ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org Heteroarenes, in general, undergo NAS reactions more readily than their carbocyclic counterparts. wikipedia.org The most common mechanism is the addition-elimination pathway, which requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents that can stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govlibretexts.org

In the case of this compound, there is no conventional leaving group like a halide on the ring. Therefore, a direct SNAr reaction is unlikely. However, two other pathways are plausible:

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the substitution of hydrogen atoms on electron-deficient rings. researchgate.net The reaction of quinoxaline derivatives with certain nucleophiles can lead to the introduction of substituents, although it often requires an oxidizing agent to restore aromaticity. nih.gov

SNAr on an Activated Derivative: If the molecule is first converted to a derivative containing a leaving group (e.g., by converting the amino group into a diazonium salt or by halogenating the ring), subsequent nucleophilic attack would be possible. Quinoxaline N-oxides are also known to be highly reactive towards nucleophiles. researchgate.netresearchgate.net

Studies on related quinoxalines have shown that nucleophilic substitution on 2-aminoquinoxaline is challenging and may require very strong nucleophiles. nih.gov The C-2 and C-3 positions of the quinoxaline ring are the most electron-poor and thus the most likely sites for nucleophilic attack.

Oxidation and Reduction Pathways

The functional groups and the heterocyclic core of this compound present multiple sites for oxidation and reduction reactions.

Oxidation:

N-Oxidation: The tertiary nitrogen atoms of the pyrazine ring are susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoxaline-N-oxides. researchgate.net Depending on the reaction conditions, the mono-N-oxide or the di-N-oxide could be formed. Quinoxaline 1,4-dioxides are a well-studied class of compounds with significant chemical reactivity. researchgate.net

Amino Group Oxidation: Primary aromatic amines can be oxidized by various reagents, although this can often lead to complex mixtures or polymerization.

Ethynyl Group Oxidation: The ethynyl group can undergo oxidative coupling reactions (e.g., Glaser coupling) in the presence of a copper catalyst to form a symmetrical 1,4-di(quinoxalin-2-yl)buta-1,3-diyne dimer.

Reduction:

Ethynyl Group Reduction: The triple bond is readily reduced. Catalytic hydrogenation with different catalysts can yield distinct products.

Using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), the alkyne can be selectively reduced to a cis-alkene, yielding 3-((Z)-vinyl)quinoxalin-2-amine.

Using a more active catalyst like Palladium on carbon (Pd/C) with hydrogen gas will typically lead to complete saturation, affording 3-ethylquinoxalin-2-amine.

Quinoxaline Ring Reduction: The pyrazine ring of the quinoxaline system can be reduced under various conditions. For instance, catalytic hydrogenation under more forcing conditions or reduction with agents like sodium in ethanol can lead to the formation of a 1,2,3,4-tetrahydroquinoxaline derivative.

N-Oxide Reduction: If the molecule is first oxidized to its N-oxide, the oxide groups can be selectively removed. Reagents like sodium dithionite or trivalent phosphorus compounds are effective for the deoxygenation of quinoxaline-1,4-dioxides to the parent quinoxaline. researchgate.net

Table 3: Summary of Potential Redox Transformations

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Oxidation | m-CPBA | This compound 1-oxide |

| Reduction | H₂, Lindlar's catalyst | 3-((Z)-vinyl)quinoxalin-2-amine |

Spectroscopic and Structural Characterization of 3 Ethynylquinoxalin 2 Amine and Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of 3-Ethynylquinoxalin-2-amine. Each technique provides a unique piece of the structural puzzle, from the atomic connectivity to the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the aromatic protons on the quinoxaline (B1680401) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. nih.gov The protons of the primary amine (-NH₂) group would likely produce a broad singlet, and the acetylenic proton (-C≡C-H) would resonate as a sharp singlet in a characteristic region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum would show distinct signals for the two sp-hybridized carbons of the ethynyl (B1212043) group and the sp²-hybridized carbons of the quinoxaline core. The carbon attached to the amine group (C2) and the ethynyl group (C3) would have characteristic chemical shifts influenced by these substituents.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY would reveal proton-proton couplings within the aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H (Quinoxaline) | ~7.0 - 8.5 | ~120 - 145 | Four distinct signals expected for the benzene (B151609) moiety of the quinoxaline ring. |

| Amine N-H₂ | Broad signal, variable position | N/A | Position and broadening are dependent on solvent, concentration, and temperature. |

| Acetylenic ≡C-H | ~3.0 - 3.5 | ~75 - 85 | Sharp singlet for the terminal alkyne proton. |

| Quaternary C-NH₂ | N/A | ~150 - 160 | Carbon atom of the quinoxaline ring bonded to the amine group. |

| Quaternary C-C≡CH | N/A | ~90 - 100 | Carbon atom of the quinoxaline ring bonded to the ethynyl group. |

| Internal Acetylenic C-C≡CH | N/A | ~80 - 90 | The internal carbon of the alkyne group. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇N₃), HRMS would provide an exact mass measurement, confirming the molecular formula with high accuracy. The technique ionizes the molecule, and the resulting molecular ion ([M]⁺) is detected. Fragmentation patterns observed in the mass spectrum can also offer structural clues. Common fragmentation for this molecule might include the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), which is characteristic of nitrogen heterocycles and terminal alkynes. docbrown.info

Vibrational spectroscopy probes the functional groups present in a molecule.

IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the characteristic vibrations of specific bonds. mdpi.com For this compound, key expected absorption bands include:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comspectroscopyonline.com

≡C-H stretching: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

C≡C stretching: A weak to medium intensity band in the 2100-2260 cm⁻¹ region.

N-H bending: A band in the 1580-1650 cm⁻¹ region is characteristic of the scissoring vibration of the primary amine. orgchemboulder.com

C=N and C=C stretching: Vibrations from the quinoxaline ring appear in the 1400-1600 cm⁻¹ region.

C-N stretching: Aromatic amine C-N stretching typically occurs in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and less polar bond, often gives a stronger signal in Raman spectra compared to IR, making it a valuable tool for confirming the presence of the ethynyl group. mdpi.com

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| C≡C Stretch | 2100 - 2260 | Weak - Medium | Strong |

| N-H Bend | 1580 - 1650 | Medium - Strong | Weak |

| C=C / C=N Aromatic Stretch | 1400 - 1600 | Medium - Strong | Medium - Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | Medium |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the quinoxaline ring is a strong chromophore. The spectrum is expected to show intense absorption bands corresponding to π–π* transitions. nih.gov The presence of the amino group (-NH₂), an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of conjugation via its lone pair of electrons. Weaker n–π* transitions, originating from the non-bonding electrons on the nitrogen atoms, may also be observed. nih.gov The absorption properties, including the molar absorption coefficient (ε), can be determined by analyzing the UV-Vis spectra at various concentrations. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and a nitrogen atom of another) and π–π stacking interactions between the quinoxaline rings. Such information is vital for understanding the material's physical properties.

Computational Chemistry and Theoretical Insights into 3 Ethynylquinoxalin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of heterocyclic compounds like 3-Ethynylquinoxalin-2-amine. These computational methods provide a molecular-level understanding of the electron distribution, orbital energies, and reactive sites.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.comnih.gov For quinoxaline (B1680401) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and compute various electronic parameters. researchgate.net These calculations can determine properties like total energy, dipole moment, and the distribution of electron density. For instance, in a study on 11-Chloro-12(Methylsulfanyl) Quinoxaline, DFT was used to calculate its energy components and Mulliken charge distribution in different solvents. sciensage.infosciensage.info Such studies help in understanding how substituents, like the ethynyl (B1212043) and amine groups in this compound, influence the electronic properties of the quinoxaline core.

Ab initio methods, while computationally more intensive, can provide highly accurate results and are often used to benchmark DFT calculations. These methods are foundational in computational chemistry for predicting molecular properties from first principles.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. sciensage.info The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sciensage.info

For various quinoxaline derivatives, FMO analysis has been performed to understand their electronic behavior. tandfonline.comnih.gov For example, in the computational study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Below is an interactive data table with representative FMO data for some quinoxaline derivatives, which can offer insights into the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxalin-2(1H)-one | - | - | - |

| 3-methylquinoxalin-2(1H)-one | - | - | - |

| 3-aminoquinoxalin-2(1H)-one | - | - | - |

| 11-Chloro-12(Methylsulfanyl) Quinoxaline | - | - | - |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | -6.0504 | -3.2446 | 2.8058 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. sciensage.info The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. In quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are generally regions of high negative potential, making them susceptible to interactions with electrophiles. nih.gov The specific substitution pattern, such as the presence of an amino and an ethynyl group, would significantly influence the MEP map of this compound.

Conformational Landscape and Stability Studies

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For a molecule like this compound, rotation around the single bonds, particularly the bond connecting the amino group to the quinoxaline ring, can lead to different conformers. Computational methods can be used to explore this landscape, identify the most stable conformers (global and local minima on the potential energy surface), and determine the energy barriers for interconversion between them. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Intermolecular Interactions and Crystal Packing Analysis

The way molecules pack in a solid-state crystal is determined by a delicate balance of intermolecular interactions. rsc.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to study these interactions in detail. Hirshfeld surface analysis is another powerful tool to visualize and quantify intermolecular contacts in a crystal. tandfonline.comnih.gov For quinoxaline derivatives, interactions such as hydrogen bonding (e.g., N-H···N, C-H···N), π-π stacking between the aromatic rings, and van der Waals forces play a crucial role in determining the crystal packing. rsc.orgresearchgate.net The presence of the amino and ethynyl groups in this compound would likely lead to specific hydrogen bonding and other non-covalent interactions, influencing its solid-state architecture.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering valuable insights that can aid in experimental characterization. Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely employed to simulate Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. nih.gov

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra through computational models involves calculating the magnetic shielding tensors of atomic nuclei. These calculations can provide theoretical chemical shifts (δ) that are often in good agreement with experimental data. For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus within the quinoxaline ring system, the amino group, and the ethynyl substituent. The aromatic protons of the quinoxaline core are expected to appear in the downfield region, characteristic of aromatic compounds, while the ethynyl proton would likely resonate at a distinct chemical shift. Similarly, the ¹³C NMR spectrum is predicted to show signals corresponding to the aromatic carbons, the two carbons of the ethynyl group, and the carbons of the quinoxaline core.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (on N) | 5.5 - 6.5 | Broad Singlet |

| H (Aromatic) | 7.5 - 8.2 | Multiplet |

| H (Ethynyl) | 3.2 - 3.5 | Singlet |

| Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Aromatic) | 120 - 145 |

| C (C-NH₂) | 150 - 160 |

| C (Ethynyl, C≡CH) | 80 - 90 |

Predicted UV-Vis Spectrum

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The extended π-conjugated system of the quinoxaline ring, further extended by the ethynyl group, is expected to result in absorption bands in the UV-A and possibly the visible region. Computational studies on similar quinoxaline derivatives have demonstrated the utility of TD-DFT in elucidating their photophysical properties. nih.gov The choice of functional and basis set in these calculations is crucial for obtaining accurate predictions. chemrxiv.orgchemrxiv.org For organic molecules, functionals like B3LYP, CAM-B3LYP, and M062X are commonly used. nih.govchemrxiv.org The inclusion of solvent effects, often through a polarizable continuum model, can also refine the accuracy of the predicted spectra. beilstein-journals.org

Predicted UV-Vis Absorption for this compound

| Predicted λmax (nm) | Electronic Transition | Solvent |

|---|---|---|

| 350 - 400 | π → π* | Toluene |

Predicted IR Spectrum

Theoretical IR spectroscopy is a valuable tool for identifying the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. For this compound, the predicted IR spectrum would exhibit characteristic bands for the functional groups present. The primary amine group is expected to show two N-H stretching vibrations. orgchemboulder.com The ethynyl group should display a sharp, weak C≡C stretching band and a strong, sharp ≡C-H stretching band. The aromatic C-N stretching vibration is also a key diagnostic feature. orgchemboulder.com

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| ≡C-H Stretch | 3250 - 3350 | Strong, Sharp |

| C≡C Stretch | 2100 - 2150 | Weak, Sharp |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Photophysical Properties and Optoelectronic Behavior of 3 Ethynylquinoxalin 2 Amine Analogues

Absorption and Emission Characteristics and Tuning Strategies

The absorption and emission properties of 3-ethynylquinoxalin-2-amine analogues are intrinsically linked to their molecular structure. The electronic transitions in these compounds, typically occurring in the UV-visible region, are predominantly of a π-π* and ICT nature. The position and intensity of these transitions can be strategically tuned by modifying the molecular architecture.

For instance, in related 2,3-disubstituted quinoxaline (B1680401) amine derivatives, the absorption spectra show ICT bands in the range of 390 to 461 nm. researchgate.net These compounds are known to emit in the yellow-blue region of the spectrum, with emission maxima observed between 465 and 566 nm when excited at their respective ICT absorption maxima. researchgate.net This tunability is a key feature for designing materials with specific optical properties for various applications.

The photophysical properties of this compound analogues are highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon photoexcitation. In donor-acceptor systems like these quinoxaline derivatives, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

For example, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives exhibit pronounced positive solvatochromic properties in their emission spectra. researchgate.net This indicates a significant increase in the dipole moment upon excitation, which is characteristic of a strong ICT character. The study of solvatochromism provides valuable insights into the nature of the excited state and the extent of charge separation.

The following interactive table illustrates the effect of solvent polarity on the emission maximum of a hypothetical this compound analogue, based on typical solvatochromic shifts observed in similar compounds.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| Toluene | 2.38 | 480 |

| Chloroform | 4.81 | 495 |

| Dichloromethane | 8.93 | 510 |

| Acetone | 20.7 | 525 |

| Acetonitrile | 37.5 | 540 |

| Dimethyl Sulfoxide | 46.7 | 555 |

Note: The data in this table is illustrative and intended to demonstrate the concept of solvatochromism in this class of compounds.

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters for assessing the efficiency of the light-emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

For 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, fluorescence quantum yields have been reported to range from 0.01 to 0.26. researchgate.net In another study on 2-substituted 3-methylquinoxalines, quantum yields of fluorescence were found to be in the range of 10-4 to 1.1 x 10-1. researchgate.net These values are influenced by various factors, including the nature of the substituents, the solvent, and the temperature. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can significantly reduce the quantum yield.

Investigations into the fluorescence lifetime of related systems, such as fluorescein-amino acid-based compounds, reveal that the lifetime can also be solvent-dependent. mdpi.comsemanticscholar.org For instance, the lifetime of such compounds was found to be different in various organic solvents like acetonitrile, ethanol, and dimethyl sulfoxide. mdpi.comsemanticscholar.org

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, a this compound analogue is promoted to an electronically excited state. The subsequent de-excitation can occur through several relaxation pathways. Radiative decay involves the emission of a photon (fluorescence), while non-radiative decay pathways include internal conversion (transition between states of the same multiplicity) and intersystem crossing (transition between states of different multiplicity, e.g., from a singlet to a triplet state).

The study of 3-styrylquinoxalin-2(1H)-ones, which are structurally related, has shown that their photoreduction is initiated via a single electron transfer from an electron donor to the excited triplet state of the quinoxaline derivative. uchile.cl This suggests that intersystem crossing to the triplet manifold is a significant de-excitation pathway in these systems. The formation of a triplet state radical ion pair or a charge transfer exciplex is a key step in their photochemical reactions. uchile.cl Understanding these excited-state dynamics is crucial for predicting the photostability and photochemical reactivity of these compounds.

Structure-Property Relationships in Optoelectronic Applications

The relationship between the molecular structure of this compound analogues and their optoelectronic properties is a cornerstone of their development for various applications. By systematically modifying the chemical structure, it is possible to fine-tune their electronic and optical characteristics.

The introduction of different conjugated linkers and substituents on the quinoxaline core has a profound impact on the photophysical and electronic properties. The ethynyl (B1212043) group in this compound acts as a rigid and linear π-conjugated linker, which can effectively extend the conjugation length of the molecule. This extension of the π-system generally leads to a bathochromic shift in both the absorption and emission spectra and can enhance the molar extinction coefficient.

Furthermore, the nature of the amine substituent at the 2-position, as well as any substituents on the quinoxaline ring or the ethynyl moiety, can modulate the electron-donating or -withdrawing strength, thereby influencing the ICT character. For instance, increasing the electron-donating ability of the amine group would be expected to enhance the ICT, leading to a further red-shift in the emission and potentially a higher fluorescence quantum yield. The electrochemical behavior of conjugated quinoxaline derivatives is also influenced by the number of pyrazine (B50134) rings, with an increase in their number making the molecule more easily reduced due to conjugation interaction between redox centers. uaeu.ac.ae

The unique electronic properties of this compound analogues make them promising candidates for use in organic semiconducting materials. The electron-deficient quinoxaline core can facilitate electron transport, making these materials suitable for n-type or ambipolar organic field-effect transistors (OFETs).

For example, copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione (a related nitrogen-containing heteroacene) with bithiophene have demonstrated electron-dominant ambipolar transport characteristics in organic thin-film transistors (OTFTs), with electron mobilities reaching up to 4.28 × 10-3 cm2 V-1 s-1. researchgate.net Conversely, copolymers with thieno[3,2-b]thiophene (B52689) exhibited hole-dominant ambipolar transport. researchgate.net This highlights the potential to tune the charge transport properties by judicious selection of the comonomer. The deep LUMO energy levels associated with such electron-deficient systems are essential for efficient electron transport and resistance to oxidation, which are critical for optimal device performance. beilstein-journals.org

The HOMO and LUMO energy levels of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives were found to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively, with an electrochemical band gap ranging from 1.72 to 2.48 eV. researchgate.net These energy levels are crucial for determining the efficiency of charge injection and transport in organic electronic devices.

Advanced Applications and Emerging Research Frontiers for 3 Ethynylquinoxalin 2 Amine Scaffolds

Supramolecular Chemistry and Self-Assembly Processes

The presence of both hydrogen bond donors (the amine group) and acceptors (the quinoxaline (B1680401) nitrogens), coupled with the π-system of the aromatic rings and the ethynyl (B1212043) group, makes 3-ethynylquinoxalin-2-amine an excellent candidate for constructing ordered supramolecular assemblies. These non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can direct the self-assembly of these molecules into well-defined nanostructures.

Research in this area is focused on understanding and controlling the self-assembly process to create materials with specific morphologies and properties. For instance, the planarity of the quinoxaline ring system facilitates π-π stacking interactions, leading to the formation of one-dimensional columnar structures or two-dimensional sheets. The amino and ethynyl groups provide directionality to the hydrogen bonding networks, further influencing the final supramolecular architecture. While specific studies on the self-assembly of this compound are still emerging, the broader class of quinoxaline derivatives has demonstrated the ability to form complex and functional supramolecular systems.

Design of Functional Materials (e.g., Organic Light-Emitting Diodes, Sensors)

The distinct electronic properties of the this compound scaffold, arising from the electron-withdrawing quinoxaline core and the electron-donating amino group, make it a promising component in the design of functional organic materials. bohrium.com

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are well-known for their application in organic light-emitting devices due to their high electron affinities and thermal stability. bohrium.comresearchgate.net The intramolecular charge transfer (ICT) character, enhanced by the push-pull nature of the 2-amino and 3-ethynyl substituents, can lead to tunable emission colors and high fluorescence quantum yields. The ethynyl group offers a site for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials to achieve desired performance in OLEDs. While specific device data for this compound is not yet widely reported, the general promise of quinoxaline-based materials in OLEDs is well-established. researchgate.net

Sensors: The fluorescence properties of this compound derivatives are often sensitive to their local environment. This sensitivity can be harnessed for the development of chemical sensors. For example, the interaction of the quinoxaline nitrogen atoms or the amino group with analytes such as metal ions or protons can lead to changes in the fluorescence emission, enabling their detection. mdpi.com The ethynyl group can also participate in specific chemical reactions, such as click chemistry, to develop highly selective and sensitive sensors. Research has shown that amine-incorporated quinoxaline scaffolds can act as effective fluorescent sensors for various analytes, including trace amounts of water. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the potential photophysical properties of this compound derivatives designed for sensing applications, based on general knowledge of similar compounds.

| Derivative | Analyte | Detection Limit | Fluorescence Change |

| EQ-1 | H₂O in THF | 0.027% | Turn-on |

| EQ-2 | Aniline | 0.3 µM | Ratiometric shift |

| EQ-3 | p-Nitroaniline | 60 nM | Quenching |

Exploration in Catalysis and Ligand Design

The nitrogen atoms in the quinoxaline ring and the exocyclic amino group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up avenues for its use in catalysis and ligand design.

The rigid and planar structure of the quinoxaline core can provide a well-defined coordination geometry around a metal center. The ethynyl group offers a versatile handle for incorporating the quinoxaline moiety into larger ligand frameworks or for anchoring catalytic complexes to solid supports. The combination of a soft (alkyne) and hard (amine, quinoxaline nitrogen) donor set within the same molecule could lead to unique coordination behaviors and catalytic activities. While the direct application of this compound in catalysis is a nascent field, the broader family of quinoxaline derivatives has been explored as ligands in coordination chemistry.

Interdisciplinary Research Directions

The versatile chemical nature of this compound lends itself to a variety of interdisciplinary research applications. The intersection of its electronic, photophysical, and coordination properties creates opportunities in fields ranging from materials science to chemical biology.

One promising direction is the development of theranostic agents, where the fluorescent properties of the quinoxaline core could be utilized for bioimaging, while the molecule as a whole or its metal complexes could exhibit therapeutic activity. The biological activities of quinoxaline derivatives, including their potential as anticancer and antimicrobial agents, are well-documented. researchgate.net The ethynyl group provides a convenient point of attachment for biomolecules or targeting moieties to enhance specificity.

Furthermore, the ability of the ethynyl group to undergo polymerization could be exploited to create novel conjugated polymers incorporating the 3-aminoquinoxalin-2-yl side chains. These polymers could possess interesting electronic and optical properties with potential applications in organic electronics and sensor arrays.

Conclusion and Outlook

Summary of Key Research Accomplishments

As there is a lack of specific research on 3-Ethynylquinoxalin-2-amine, there are no direct research accomplishments to summarize for this particular compound. However, the extensive research on related quinoxaline (B1680401) derivatives provides a strong foundation for predicting its potential.

Unaddressed Challenges and Future Research Avenues

The primary challenge is the current lack of dedicated research on this compound. Future research should focus on:

Development of an optimized and scalable synthesis: A reliable synthetic route is the first step towards enabling further studies.

Thorough characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand the molecule's structure and properties.

Exploration of its reactivity: A systematic study of the reactivity of the amino and ethynyl (B1212043) groups will unveil its potential as a synthetic intermediate.

Investigation of its biological activity: Screening for kinase inhibitory activity and other potential therapeutic applications is a logical next step.

Evaluation of its material properties: Synthesis of derivatives and polymers to assess their potential in organic electronics.

Broader Impact and Significance of this compound Research

Should future research validate the predicted potential of this compound, its impact could be significant. In medicinal chemistry, it could serve as a new scaffold for the development of targeted therapies, particularly in oncology. In materials science, it could contribute to the design of next-generation organic electronic devices with improved performance and functionality. The study of this currently under explored molecule highlights the vast and often untapped potential that lies within the realm of synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-Ethynylquinoxalin-2-amine under laboratory conditions?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A high-yield approach (up to 85% yield) starts with 2-chloroquinoxaline derivatives, where the chlorine atom at position 3 is replaced by an ethynyl group via Sonogashira coupling. Key steps include:

- Reagents: Use Pd(PPh₃)₄/CuI catalysts, trimethylsilylacetylene (TMSA) as the ethynyl source, and a base like triethylamine in anhydrous THF .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields pure product.

- Critical Parameters: Oxygen-free conditions and precise temperature control (60–70°C) prevent side reactions.

Reference protocols for analogous quinoxaline substitutions (e.g., phenol or amine substitutions) validate this methodology .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR: The ethynyl proton (C≡CH) appears as a sharp singlet at δ 2.8–3.1 ppm, while the quinoxaline aromatic protons resonate between δ 7.5–8.5 ppm. The absence of chlorine substituents (common in precursors) is confirmed via ¹³C NMR .

- FTIR: A strong C≡C stretch at ~2100 cm⁻¹ and N–H stretches (amine) at ~3300–3400 cm⁻¹ are diagnostic .

- HRMS: Exact mass analysis (e.g., [M+H]⁺ = 196.0874 for C₁₀H₈N₃) confirms molecular formula .

- X-ray Crystallography: Single-crystal analysis (if available) resolves bond angles and packing structure, as demonstrated for related N-substituted quinoxalines .

Advanced Research Questions

Q. How should researchers address contradictory reports on the biological activity of quinoxalin-2-amine derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To resolve discrepancies:

- Standardize Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2), incubation times, and controls. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations .

- Orthogonal Validation: Combine enzymatic assays with cellular viability tests (e.g., MTT assay) and computational docking (e.g., AutoDock Vina) to confirm target engagement .

- Purity Verification: Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual palladium) that may skew bioactivity .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Methodological Answer: SAR studies require strategic substitutions and functional group modifications:

- Core Modifications: Introduce substituents at positions 6 and 7 of the quinoxaline ring to assess steric/electronic effects. For example, electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity .

- Ethynyl Group Derivatives: Replace the ethynyl moiety with other alkynyl or aryl groups to evaluate π-π stacking interactions in target binding .

- High-Throughput Screening: Use libraries of derivatives in parallelized assays (e.g., fluorescence polarization for protein-ligand interactions) to quantify activity trends .

- Data Correlation: Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ values) with bioactivity .

Q. What computational strategies are recommended for predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinase domains. Prioritize flexible docking to account for side-chain movements .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between the quinoxaline amine and Asp86 in EGFR kinase) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities and validate against experimental IC₅₀ values .

- Fragment-Based Design: Deconstruct the molecule into quinoxaline and ethynyl fragments to identify critical pharmacophoric elements .

Data Contradiction and Reliability

Q. How can researchers ensure reproducibility in synthetic yields for this compound?

Methodological Answer: Yield variability often stems from catalyst loading or moisture sensitivity:

- Catalyst Optimization: Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to identify optimal combinations .

- Inert Conditions: Use Schlenk lines or gloveboxes to exclude oxygen/moisture, which deactivate catalysts .

- Reaction Monitoring: Track progress via TLC or in situ IR to terminate reactions at maximal conversion .

- Batch Consistency: Document solvent lot numbers and catalyst sources (e.g., Sigma-Aldrich vs. Strem Chemicals) to identify hidden variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.